molecular formula C8H8N2O B589736 7-Methoxyimidazo[1,2-a]pyridine CAS No. 342613-71-2

7-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B589736
CAS No.: 342613-71-2
M. Wt: 148.165
InChI Key: JARHRSPZSZITEF-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Scientific Research Applications

7-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 7-Methoxyimidazo[1,2-a]pyridine indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methoxyimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the reaction of 4-methoxypyridin-2-amine with 2-chloroacetaldehyde in the presence of sodium bicarbonate and ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid, while substitution reactions can introduce various functional groups at the nitrogen atom.

Comparison with Similar Compounds

Uniqueness: 7-Methoxyimidazo[1,2-a]pyridine is unique due to its methoxy group at the 7-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications and properties.

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARHRSPZSZITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666269
Record name 7-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-71-2
Record name 7-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 4-methoxypyridin-2-ylamine (4.50 g, 36.3 mmol), chloroacetaldehyde (8.54 g of a 50 wt % solution in water, 54.4 mmol) and sodium hydrogencarbonate (6.09 g, 72.6 mmol) in ethanol (70 ml) was heated under reflux for 4 h. The solvent was evaporated and the residue partitioned between ethyl acetate and water. The organic layer was washed with brine, dried and evaporated to give an orange oil. Purification by silica gel chromatography eluting with 2% methanol in dichloromethane gave 7-methoxyimidazo[1,2-α]pyridine (2.40 g, 45%) as a brown oil. 1H NMR (400 MHz, CDCl3) δH 3.85 (3H, s), 6.50 (1H, d, J 7), 6.88 (1H, s), 7.41 (1H, s), 7.48 (1H, s), 7.92 (1H, d, J 7).
Quantity
4.5 g
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0 (± 1) mol
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0 (± 1) mol
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6.09 g
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70 mL
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